molecular formula C23H22FN5O2 B2419897 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 862192-61-8

9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2419897
CAS No.: 862192-61-8
M. Wt: 419.46
InChI Key: VFXGBAOPKLAYLT-UHFFFAOYSA-N
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Description

9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a recognized chemical tool for the selective inhibition of Dipeptidyl Peptidase 8 (DPP8). This compound exhibits high selectivity for DPP8 over the closely related enzyme DPP9 and the therapeutically targeted DPP4, making it a critical reagent for dissecting the specific biological functions of DPP8. Research indicates that selective DPP8 inhibition, particularly when combined with DPP9 inhibition, can induce a specific form of programmed cell death known as CARD8-mediated pyroptosis in monocytes and macrophages . This mechanism is distinct from the classical apoptosis pathway and involves the activation of pro-inflammatory caspases. Consequently, this inhibitor is extensively used in immunological and inflammation research to probe the role of DPP8 in regulating immune cell survival and cytokine production. Its application is pivotal in studies aiming to understand the DPP8/9-mediated pathway and its potential connections to inflammatory diseases and cancer biology, providing researchers with a means to validate DPP8 as a potential therapeutic target without the confounding effects of DPP9 inhibition.

Properties

IUPAC Name

9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-8-10-18(24)11-9-17)28-13-5-12-27(22(28)25-20)14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGBAOPKLAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of Substituents: The benzyl, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl halides in the presence of a base, while fluorophenyl groups can be introduced via nucleophilic aromatic substitution.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused purine-pyrimidine structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized and utilized in different applications.

Scientific Research Applications

Research indicates that compounds similar to 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant biological activities:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of purine-diones possess anti-inflammatory properties. For instance, a study evaluated a series of purine-dione derivatives for their ability to inhibit inflammation in animal models. Many compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .
  • Anticancer Potential : The structural characteristics of this compound suggest it may interact with various molecular targets involved in cancer progression. In vitro studies have indicated that similar purine derivatives can induce apoptosis in cancer cell lines .

Case Studies

Several case studies highlight the applications of compounds related to 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione :

  • Anti-inflammatory Research : A study synthesized new purine-dione derivatives and tested them against inflammatory models. The results indicated that many exhibited strong anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
  • Cancer Cell Studies : Another investigation focused on the anticancer properties of purine derivatives. The study utilized various cancer cell lines to assess the cytotoxic effects and found that certain derivatives significantly reduced cell viability through mechanisms involving cell cycle arrest and apoptosis .

Applications in Drug Development

Given its promising biological activities:

  • Pharmaceutical Development : This compound can serve as a lead structure for developing new anti-inflammatory and anticancer drugs. Its modifications can enhance selectivity and reduce potential side effects.
  • Molecular Modeling Studies : Computational studies are essential for understanding the interaction between this compound and its biological targets. Molecular docking simulations have been employed to predict binding affinities and optimize lead compounds for drug development .

Mechanism of Action

The mechanism of action of 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other purine and pyrimidine derivatives with similar structural features. These compounds may share some chemical and biological properties but differ in their specific substituents and overall structure. Examples of similar compounds include:

  • 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-benzyl-3-[(4-methylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

The uniqueness of 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Biological Activity

The compound 9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H21FN4O2
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 193357-11-8

This structure features a tetrahydropyrimidine ring fused with a purine base, which is critical for its biological activity.

Research indicates that this compound exhibits significant interaction with various biological targets:

  • Adenosine Receptors : It acts as an antagonist at the A1 and A2A adenosine receptors. For instance, derivatives similar to this compound have shown Ki values (inhibition constants) in the nanomolar range for both receptor types—indicative of strong binding affinity .
  • Monoamine Oxidase Inhibition : The compound has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. In particular, some derivatives have demonstrated IC50 values suggesting effective inhibition of MAO-B activity .

Biological Activity Overview

The biological activities attributed to this compound include:

  • Antitumor Activity : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : By inhibiting MAO-B and modulating adenosine receptor activity, these compounds may offer neuroprotective benefits, which are crucial in treating neurodegenerative disorders .

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

  • In vitro Studies : A study evaluating the effects of related purine derivatives on human cancer cell lines reported significant growth inhibition at micromolar concentrations. The most potent analogs induced apoptosis through caspase activation pathways .
  • Animal Models : In vivo studies using rodent models have demonstrated that compounds with similar structures can improve cognitive function and reduce neurodegeneration markers when administered over extended periods .
  • Clinical Relevance : Some derivatives have been tested in clinical settings for their potential to alleviate symptoms associated with neurodegenerative diseases. Early-phase trials indicated improved patient outcomes in terms of cognitive function and reduced side effects compared to traditional therapies .

Data Tables

Activity TypeTargetKi/IC50 ValuesReference
Adenosine A1 ReceptorAntagonist249 nM
Adenosine A2A ReceptorAntagonist253 nM
MAO-B InhibitionEnzyme Inhibitor508 nM
CytotoxicityCancer Cell LinesIC50 ~10 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation and cyclization steps. For analogs, Friedel-Crafts alkylation is used to introduce benzyl groups (e.g., 4-fluorobenzyl), followed by cyclization under reflux conditions with catalysts like Pd/C or acidic media . Key parameters include:

  • Temperature : 80–120°C for cyclization (prevents decomposition).
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF) achieves >95% purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; fluorobenzyl C-F coupling in 19F^{19}F-NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) with <3 ppm error .
  • X-ray Crystallography : Resolves conformational details (e.g., planarity of the purine-dione core) but requires high-quality single crystals .

Q. What preliminary biological screening assays are appropriate for evaluating its activity?

  • Methodological Answer :

  • Kinase Inhibition : Use ATP-competitive assays (e.g., CDK2 or EGFR kinases) with IC50_{50} determination via fluorescence polarization .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations; compare to controls like doxorubicin .
  • Anti-inflammatory Potential : COX-2 inhibition assays with celecoxib as a reference .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl) impact biological activity and target selectivity?

  • Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., 3-chlorobenzyl derivatives in vs. 4-fluorobenzyl here) using molecular docking (AutoDock Vina) to map binding pockets. Fluorine’s electronegativity enhances hydrogen bonding in kinase active sites .
  • Experimental Validation : Synthesize analogs with systematic substituent changes and test in parallel assays (e.g., IC50_{50} shifts >10-fold indicate critical interactions) .

Q. How can contradictory data on metabolic stability be resolved (e.g., CYP450 inhibition vs. plasma stability)?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure t1/2_{1/2} and CYP450 inhibition (e.g., CYP3A4 isoform).
  • Computational Modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor; modify labile groups (e.g., methyl to trifluoromethyl) .
  • Contradiction Resolution : Cross-validate with physiologically based pharmacokinetic (PBPK) models to reconcile in vitro/in vivo discrepancies .

Q. What strategies optimize bioavailability without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while maintaining active core integrity .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes; measure encapsulation efficiency (>70%) and release kinetics (pH-dependent) .
  • LogP Optimization : Balance hydrophobicity (target LogP 2–4) via substituent modifications (e.g., methoxy to hydroxyl) .

Q. How can crystallographic data resolve ambiguities in binding modes observed in docking studies?

  • Methodological Answer :

  • Co-crystallization : Soak purified protein targets (e.g., CDK2) with the compound; collect diffraction data (resolution ≤2.0 Å) .
  • Electron Density Maps : Compare docking poses (e.g., Glide SP vs. XP) to crystallographic ligand positions; refine force fields if RMSD >2.0 Å .

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